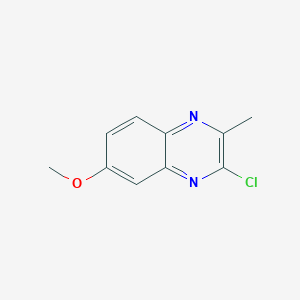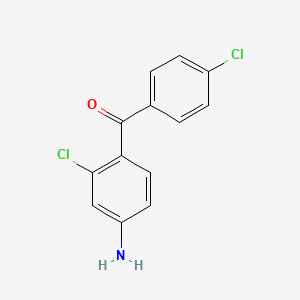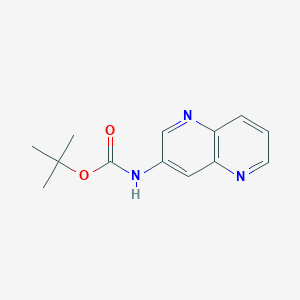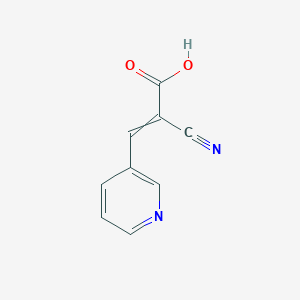
2-cyano-3-(3-pyridinyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(3-pyridinyl)acrylic acid is an organic compound with the molecular formula C9H6N2O2 It is known for its unique structure, which includes a cyano group, a pyridine ring, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3-pyridinyl)acrylic acid typically involves the reaction of pyridine derivatives with cyanoacetic acid under specific conditions. One common method includes the Knoevenagel condensation reaction, where pyridine-3-carbaldehyde reacts with cyanoacetic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3-pyridinyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyridine ring or the cyano group.
Scientific Research Applications
2-cyano-3-(3-pyridinyl)acrylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3-pyridinyl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-pyridin-2-ylprop-2-enoic acid: Similar structure but with the pyridine ring attached at a different position.
3-Cyano-2-pyridin-3-ylprop-2-enoic acid: Another isomer with a different arrangement of the cyano and pyridine groups.
Uniqueness
2-cyano-3-(3-pyridinyl)acrylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H6N2O2 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-cyano-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C9H6N2O2/c10-5-8(9(12)13)4-7-2-1-3-11-6-7/h1-4,6H,(H,12,13) |
InChI Key |
SJDCYAGLGBTHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

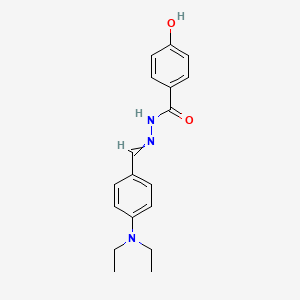
![1-(Piperidin-4-yl)-1h-benzo[d][1,3]oxazin-2(4h)-one](/img/structure/B8812807.png)

![6-bromobenzo[b]thiophen-3(2H)-one](/img/structure/B8812813.png)
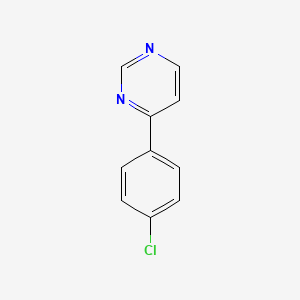
![N-(6-Hydroxyimidazo[1,2-A]pyridin-2-YL)cyclopropanecarboxamide](/img/structure/B8812846.png)
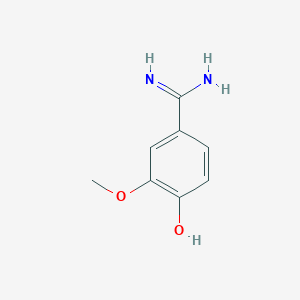
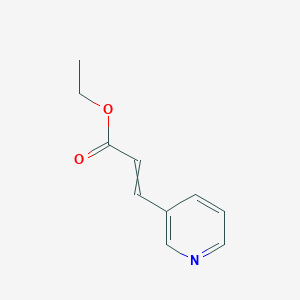
![5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8812859.png)
